Cas no 2137442-60-3 (2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester)
2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)8-5-4-7(6-13-8)9(12)14/h7-8,13H,4-6H2,1-3H3,(H2,12,14)
- InChI Key: KJVHDRWQMRQMJP-UHFFFAOYSA-N
- SMILES: N1CC(C(N)=O)CCC1C(OC(C)(C)C)=O
2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-371290-0.05g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 0.05g |
$1056.0 | 2023-03-02 | ||
| Enamine | EN300-371290-0.1g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 0.1g |
$1106.0 | 2023-03-02 | ||
| Enamine | EN300-371290-0.25g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 0.25g |
$1156.0 | 2023-03-02 | ||
| Enamine | EN300-371290-0.5g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 0.5g |
$1207.0 | 2023-03-02 | ||
| Enamine | EN300-371290-1.0g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-371290-2.5g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 2.5g |
$2464.0 | 2023-03-02 | ||
| Enamine | EN300-371290-5.0g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 5.0g |
$3645.0 | 2023-03-02 | ||
| Enamine | EN300-371290-10.0g |
tert-butyl 5-carbamoylpiperidine-2-carboxylate |
2137442-60-3 | 10.0g |
$5405.0 | 2023-03-02 |
2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester
2-Piperidinecarboxylic Acid, 5-(Aminocarbonyl)-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound with CAS No. 2137442-60-3, commonly referred to as 2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and has garnered attention due to its potential applications in drug design and development. The piperidine ring serves as a versatile scaffold for various functional groups, making it a valuable structure in medicinal chemistry.
Recent studies have highlighted the importance of piperidine derivatives in modulating biological activities. For instance, researchers have explored the role of this compound in enhancing the bioavailability of drugs by improving their solubility and permeability. The 1,1-dimethylethyl ester group attached to the piperidine ring has been shown to play a crucial role in stabilizing the molecule and enhancing its pharmacokinetic properties. This makes it an attractive candidate for use in drug delivery systems.
The 5-(aminocarbonyl) substituent on the piperidine ring introduces additional functionality, enabling this compound to participate in various biochemical reactions. Recent advancements in enzymology have demonstrated that this group can act as a substrate for specific enzymes, opening new avenues for its application in enzyme inhibition studies. Furthermore, the presence of this group allows for potential modifications to tailor the molecule's activity according to specific therapeutic needs.
In terms of synthesis, the preparation of 2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester involves a series of well-established organic reactions. These include nucleophilic substitutions, amide bond formations, and esterifications. The choice of reagents and reaction conditions is critical to ensure high yields and purity. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.
From a structural standpoint, the molecule exhibits a unique balance between rigidity and flexibility. The piperidine ring provides structural stability, while the ester and amide groups introduce flexibility that can be exploited for molecular recognition. This combination makes it an ideal candidate for studying molecular interactions in biological systems.
Recent research has also focused on the potential of this compound as a building block for more complex molecules. By incorporating additional functional groups or modifying existing ones, scientists can create derivatives with enhanced biological activities. For example, the introduction of hydroxyl or methoxy groups has been shown to improve the molecule's binding affinity to target proteins.
In conclusion, 2-Piperidinecarboxylic acid, 5-(aminocarbonyl)-, 1,1-dimethylethyl ester (CAS No. 2137442-60-3) is a versatile compound with promising applications in drug discovery and development. Its unique structure and functional groups make it a valuable tool for researchers aiming to design novel therapeutic agents with improved pharmacokinetic profiles and biological activities.
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